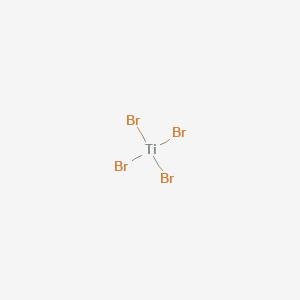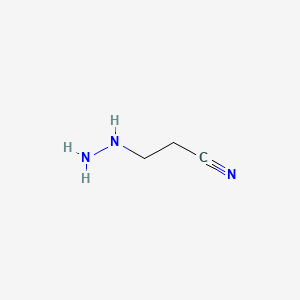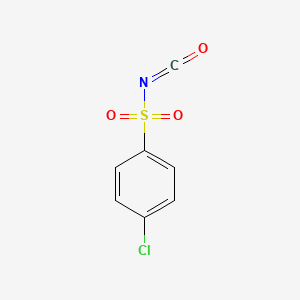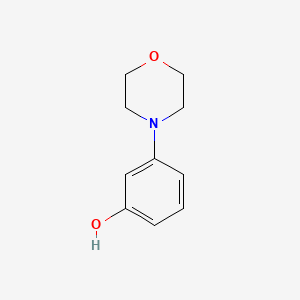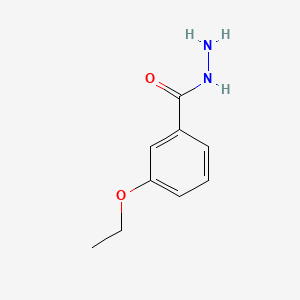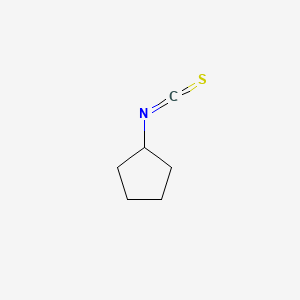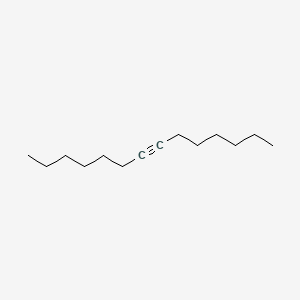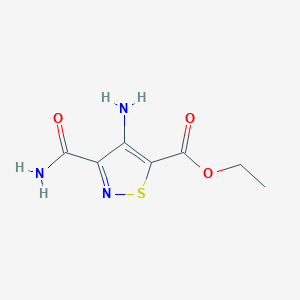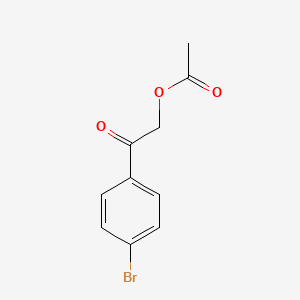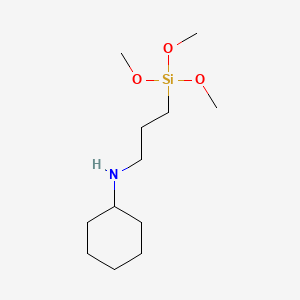
N-(3-(Trimethoxysilyl)propyl)cyclohexanamine
Vue d'ensemble
Description
Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- is a useful research compound. Its molecular formula is C12H27NO3Si and its molecular weight is 261.43 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Modification de Surface du Gel de Silice
N-(3-(Trimethoxysilyl)propyl)cyclohexanamine: est utilisé comme ligand organique pour la modification de surface du gel de silice. Cette modification est cruciale pour améliorer la capacité du gel à absorber les ions de métaux lourds des solutions . En modifiant la chimie de surface de la silice, le composé augmente l'affinité du gel pour la liaison avec divers métaux lourds, ce qui est bénéfique pour le nettoyage environnemental et les applications de traitement de l'eau.
Fonctionnalisation des Nanotubes de Carbone
Ce composé peut réagir avec les nanotubes de carbone fluorés (F-CNT) pour créer des nanotubes de carbone fonctionnalisés par l'aminoalkylalkoxysilane . Ce processus de fonctionnalisation est important pour le développement de matériaux avancés avec des propriétés mécaniques et électriques améliorées, qui peuvent être utilisés dans la nanotechnologie et la fabrication de dispositifs électroniques.
Amélioration de la Mouillabilité et de la Dispersion
En tant qu'agent de couplage silane, This compound améliore la mouillabilité et la dispersion de la silice, ce qui est particulièrement utile dans l'industrie du caoutchouc. Il améliore les propriétés anti-dégradation du caoutchouc naturel, conduisant à des matériaux avec une meilleure durabilité et une plus grande longévité .
Amélioration de l'Interface des Matériaux
Le composé est connu pour sa capacité à améliorer l'interface entre les charges inorganiques et les matrices organiques. Ceci est essentiel dans la production de peintures, de revêtements, de résines et de matériaux en caoutchouc modifiés. Il réagit avec la surface de la charge, augmentant la résistance de liaison avec la matrice et améliorant la résistance du matériau à l'usure, au froid et à la corrosion chimique .
Polymérisation Enzymatiques pour la Détection Électrochimique
This compound: peut être utilisé pour fonctionnaliser les nanobâtonnets d'or par polymérisation enzymatique. Cette application est prometteuse pour la détection électrochimique du peroxyde d'hydrogène, qui est une méthode analytique vitale dans divers processus chimiques et biologiques .
Recherche et Développement
Le composé est largement utilisé dans les milieux de recherche pour la synthèse et le développement de nouveaux matériaux. Sa structure chimique unique lui permet d'être un réactif polyvalent dans la création de nouveaux composés et matériaux avec des propriétés spécifiques souhaitées pour des applications industrielles, pharmaceutiques et technologiques .
Mécanisme D'action
Target of Action
N-(3-(Trimethoxysilyl)propyl)cyclohexanamine, also known as Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-, is a type of organosilicon compound. It is primarily targeted at the surfaces of inorganic fillers . These fillers are often used in various materials such as paints, coatings, resins, and rubbers .
Mode of Action
This compound acts as a silane coupling agent . It has excellent surface activity and interfacial tension reducing properties . It reacts with the surfaces of inorganic fillers, enhancing the bond strength between the filler and the matrix . This results in improved wear resistance, cold resistance, and chemical corrosion resistance of the materials .
Biochemical Pathways
It is known that the compound’s action enhances the physical and chemical properties of materials by improving the bond strength between inorganic fillers and the matrix .
Result of Action
The result of this compound’s action is the enhancement of the material’s wear resistance, cold resistance, and chemical corrosion resistance . This is achieved by improving the bond strength between the inorganic fillers and the matrix of the material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts slowly with moisture or water . Therefore, it should be stored in a dry environment. Additionally, it should be used in a well-ventilated area to prevent high vapor concentration .
Propriétés
IUPAC Name |
N-(3-trimethoxysilylpropyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3Si/c1-14-17(15-2,16-3)11-7-10-13-12-8-5-4-6-9-12/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNDVXPHQJMHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC1CCCCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074644 | |
| Record name | Geniosil GF 92 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3068-78-8 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geniosil GF 92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geniosil GF 92 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(trimethoxysilyl)propylcyclohexylamine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENIOSIL GF 92 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL2MH8L5Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


